ICCB-19 hydrochloride

Description

The exact mass of the compound N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

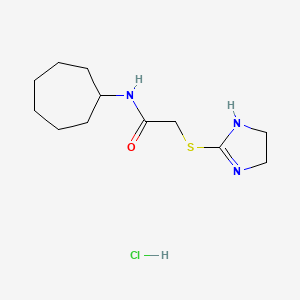

IUPAC Name |

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3OS.ClH/c16-11(9-17-12-13-7-8-14-12)15-10-5-3-1-2-4-6-10;/h10H,1-9H2,(H,13,14)(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZICOTBZKPHMMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CSC2=NCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803605-68-6 |

Source

|

| Record name | N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ICCB-19 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICCB-19 hydrochloride is a small molecule inhibitor of the Tumor Necrosis Factor Receptor Type 1-Associated DEATH Domain (TRADD) protein. By binding to the N-terminal domain of TRADD, ICCB-19 disrupts critical protein-protein interactions, leading to the modulation of downstream signaling pathways involved in apoptosis, inflammation, and autophagy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and cellular effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: Targeting the TRADD Adapter Protein

This compound's primary mechanism of action is the direct inhibition of TRADD, a key adapter molecule in the Tumor Necrosis Factor (TNF) signaling pathway.[1][2] ICCB-19 binds specifically to the N-terminal domain of TRADD (TRADD-N).[1][2] This binding event sterically hinders the interaction of TRADD-N with both the C-terminal domain of TRADD (TRADD-C) and TNF receptor-associated factor 2 (TRAF2).[1][2]

The disruption of these interactions has two major consequences:

-

Inhibition of RIPK1 Kinase Activity: By preventing the association of TRADD with TRAF2, ICCB-19 indirectly inhibits the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] This is significant as RIPK1 is a critical mediator of both apoptosis and necroptosis.

-

Induction of Autophagy: ICCB-19 promotes autophagy, a cellular process for the degradation and recycling of cellular components.[1][2] This is achieved through the K63-linked ubiquitination of Beclin 1, a process mediated by the E3 ubiquitin ligases cIAP1 and cIAP2, and the adaptor protein TRAF2.[2]

Quantitative Data

The following table summarizes the available quantitative data for this compound and its effects.

| Parameter | Value | Assay/Context |

| ICCB-19 IC50 | ~ 1 µM | Inhibition of Bortezomib-induced apoptosis and RIPK1-dependent apoptosis (RDA)[2] |

| ICCB-19 IC50 | 1.12 µM | Protection against Velcade-induced apoptosis in Jurkat cells[3] |

| ICCB-19 IC50 | 2.01 µM | Protection against RDA in MEF cells[3] |

| Binding Affinity (Kd) | Not explicitly stated, but SPR analysis performed with concentrations from 0.3125 to 10 µM suggests a Kd in the low micromolar range. | Surface Plasmon Resonance (SPR) analysis of ICCB-19 binding to TRADD-N[4] |

| Effective Concentration | 10 µM | Increase in DsRed-FYVE dots (marker for VPS34 activity) and induction of autophagy[2] |

Signaling Pathways

Disruption of the TRADD-TRAF2 Interaction

ICCB-19's binding to TRADD-N physically blocks the recruitment of TRAF2 to the TNF receptor signaling complex. This is a critical step in the canonical NF-κB activation pathway.

Caption: ICCB-19 binds to TRADD, preventing TRAF2 recruitment.

Induction of Autophagy

By modulating the TRADD-TRAF2 interaction, ICCB-19 unleashes the pro-autophagic activity of the cIAP1/2-TRAF2 complex, leading to the ubiquitination of Beclin 1 and the activation of the VPS34 lipid kinase.

Caption: ICCB-19 promotes autophagy via Beclin 1 ubiquitination.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for TRADD-TRAF2 Interaction

This protocol is designed to assess the effect of ICCB-19 on the interaction between TRADD and TRAF2.

-

Cell Culture and Transfection: Culture HEK293T cells and transfect with expression constructs for tagged versions of TRADD and TRAF2 (e.g., Flag-TRADD and HA-TRAF2).

-

Treatment: Treat the transfected cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control for a specified time (e.g., 6 hours).

-

Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tags (e.g., anti-Flag antibody) conjugated to agarose (B213101) or magnetic beads.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads using a suitable elution buffer (e.g., glycine-HCl, pH 2.5 or by boiling in SDS-PAGE sample buffer).

-

Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both tags (e.g., anti-Flag and anti-HA) to detect the co-immunoprecipitated proteins.

Autophagy Induction Assay (LC3-II Turnover)

This protocol measures the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

-

Cell Culture and Treatment: Plate cells (e.g., MEFs or HeLa) and treat with this compound (e.g., 10 µM) or a known autophagy inducer (e.g., rapamycin) as a positive control. A vehicle control should also be included. For flux experiments, a lysosomal inhibitor (e.g., bafilomycin A1) can be added during the last few hours of treatment.

-

Cell Lysis: Harvest and lyse the cells in SDS-PAGE sample buffer.

-

Western Blotting: Separate the protein lysates by SDS-PAGE on a high-percentage polyacrylamide gel to resolve LC3-I and LC3-II. Transfer the proteins to a PVDF membrane and probe with an anti-LC3 antibody.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an induction of autophagy.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol determines the binding affinity and kinetics of ICCB-19 to TRADD.

-

Chip Preparation: Immobilize purified recombinant TRADD-N onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Analyte Injection: Prepare a series of dilutions of this compound in a suitable running buffer. Inject the different concentrations of ICCB-19 over the sensor chip surface.

-

Data Acquisition: Monitor the change in the refractive index at the chip surface in real-time to generate sensorgrams.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Experimental Workflows

Workflow for Assessing TRADD-TRAF2 Interaction

Caption: Co-immunoprecipitation workflow.

Workflow for Quantifying Autophagy Induction

Caption: Autophagy quantification workflow.

Conclusion

This compound represents a targeted inhibitor of the TRADD signaling node, with significant potential for therapeutic applications in diseases characterized by dysregulated apoptosis, inflammation, and autophagy. Its mechanism of action, centered on the disruption of the TRADD-TRAF2 interaction, provides a clear rationale for its observed cellular effects. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of ICCB-19 and to develop next-generation modulators of the TNF signaling pathway.

References

An In-Depth Technical Guide to the Core Functions of ICCB-19 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICCB-19 hydrochloride is a small molecule inhibitor of the Tumor Necrosis Factor Receptor Type 1-Associated DEATH Domain (TRADD) protein. By binding to the N-terminal domain of TRADD, ICCB-19 disrupts its crucial interactions with downstream signaling molecules, notably TNF Receptor-Associated Factor 2 (TRAF2). This targeted intervention allows ICCB-19 to modulate cellular processes at the critical nexus of apoptosis and autophagy. This technical guide elucidates the core functions of this compound, presenting its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential.

Core Mechanism of Action: Inhibition of TRADD

This compound functions as a direct inhibitor of TRADD, a key adaptor protein in the Tumor Necrosis Factor (TNF)-α signaling pathway.[1][2] It specifically binds to the N-terminal domain of TRADD (TRADD-N), thereby preventing its interaction with both the C-terminal domain of TRADD (TRADD-C) and TRAF2.[1][2] This disruption has profound consequences on downstream signaling events, effectively blocking pro-apoptotic pathways while simultaneously promoting pro-survival mechanisms through the induction of autophagy.[1][3][4]

Modulation of the TNF-α Signaling Pathway

The binding of TNF-α to its receptor, TNFR1, initiates the formation of a membrane-bound signaling complex known as Complex I. This complex typically consists of TNFR1, TRADD, Receptor-Interacting Protein Kinase 1 (RIPK1), and TRAF2. The recruitment of TRAF2 to TRADD is a critical step for the activation of the NF-κB signaling pathway, which promotes cell survival and inflammation.

This compound, by binding to TRADD-N, prevents the recruitment of TRAF2 to the complex.[1][5] This leads to a reduction in the activation of the NF-κB pathway.

Furthermore, in certain cellular contexts, TRADD can dissociate from Complex I to form a secondary, cytosolic complex known as Complex II (or the apoptosome), which includes FADD (Fas-Associated Death Domain) and pro-caspase-8. The formation of Complex II leads to the activation of caspase-8 and the initiation of the apoptotic cascade. By disrupting the initial TRADD-TRAF2 interaction, ICCB-19 indirectly influences the dynamics of Complex II formation, thereby inhibiting apoptosis.

The following diagram illustrates the modulation of the TNF-α signaling pathway by this compound.

Induction of Autophagy

A primary function of this compound is the potent induction of autophagy.[1] This occurs through a mechanism involving the K63-linked ubiquitination of Beclin-1, a key protein in the autophagy pathway.[1][4] By disrupting the TRADD-TRAF2 interaction, ICCB-19 promotes the E3 ubiquitin ligase activity of cIAP1 and cIAP2, which are associated with TRAF2, leading to the ubiquitination of Beclin-1 and the subsequent initiation of autophagy.[1]

The following diagram illustrates the experimental workflow to assess ICCB-19-induced autophagy.

Inhibition of Apoptosis

This compound is an effective inhibitor of apoptosis, particularly RIPK1-dependent apoptosis (RDA) and apoptosis induced by proteasomal inhibitors like Bortezomib.[1] It exhibits an IC50 of approximately 1 μM for the inhibition of Bortezomib-induced apoptosis in Jurkat cells and RDA in mouse embryonic fibroblasts (MEFs).[6] This anti-apoptotic effect is a direct consequence of its ability to disrupt the formation of the pro-apoptotic Complex II.

Quantitative Data

The following table summarizes the key quantitative data associated with the activity of this compound.

| Parameter | Value | Cell Line/System | Method | Reference |

| IC50 (Bortezomib-induced apoptosis) | ~1 µM | Jurkat cells | CellTiter-Glo | [6] |

| IC50 (RIPK1-dependent apoptosis) | ~1 µM | MEFs | CellTiter-Glo | [1] |

| Binding Affinity (Kd) to TRADD-N | µM range | In vitro | BIAcore SPR | [7] |

| Concentration for Autophagy Induction | 10 µM | Various cell lines | Western Blot, Microscopy | [1] |

Experimental Protocols

Cell Viability and Apoptosis Assay (CellTiter-Glo®)

This protocol is used to determine the number of viable cells in culture by measuring ATP, which is an indicator of metabolically active cells. It is frequently employed to assess the anti-apoptotic effects of compounds like ICCB-19.

Materials:

-

Opaque-walled 96-well plates

-

Mammalian cells in culture

-

Test compound (this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8]

-

Incubate the plates for 24 hours to allow for cell attachment.

-

Treat the cells with a serial dilution of this compound or the apoptosis-inducing agent (e.g., Bortezomib) with and without ICCB-19. Include vehicle-treated control wells.

-

Incubate the plates for the desired period (e.g., 24-48 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8][9]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[9]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][9]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]

-

Record the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Ubiquitination Assay for Beclin-1

This assay is designed to determine if a protein of interest (Beclin-1) is ubiquitinated by a specific E3 ligase (cIAP1/2) in the presence of other necessary components.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5 family)

-

Recombinant E3 ligase (cIAP1 or cIAP2)

-

Recombinant Beclin-1 (substrate)

-

Ubiquitin

-

ATP

-

10x Ubiquitination reaction buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

This compound and TRAF2/TRADD as required for the specific experimental setup.

Procedure:

-

Set up a 20 µL reaction mixture containing:

-

1x Ubiquitination buffer

-

100 nM E1 enzyme

-

500 nM E2 enzyme

-

1 µM E3 ligase

-

1 µM Beclin-1

-

5 µM Ubiquitin

-

2 mM ATP[10]

-

-

For reactions testing the effect of ICCB-19, pre-incubate TRADD, TRAF2, and cIAP1/2 with or without ICCB-19 before adding the other components.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-Beclin-1 antibody to detect the ubiquitinated forms of the protein (which will appear as higher molecular weight bands). An anti-ubiquitin antibody can also be used.[11]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. This protocol describes the general steps for analyzing the interaction between this compound and TRADD-N.

Materials:

-

Biacore instrument (e.g., Biacore T200)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant TRADD-N protein

-

This compound in a suitable running buffer (e.g., PBS with a small percentage of DMSO)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization of TRADD-N:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the purified TRADD-N protein (e.g., at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

-

Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound (the analyte) over the immobilized TRADD-N surface (the ligand) at a constant flow rate (e.g., 30 µL/min).[12] Use a range of concentrations that bracket the expected Kd value (e.g., 0.1 to 10 µM).

-

Include a zero-concentration (buffer only) injection for double referencing.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt).

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the Biacore evaluation software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[13]

-

Saturation Transfer Difference (STD) NMR Spectroscopy for Binding Epitope Mapping

STD-NMR is a powerful technique to identify which parts of a small molecule ligand are in close contact with its protein target upon binding.

Materials:

-

NMR spectrometer (≥ 400 MHz) equipped with a cryoprobe

-

Purified TRADD-N protein

-

This compound

-

Deuterated buffer (e.g., PBS in 99.9% D2O)

Procedure:

-

Prepare two samples: one containing only this compound (the ligand) and another containing a mixture of TRADD-N (the receptor, at a low concentration, e.g., 10-50 µM) and ICCB-19 (at a higher concentration, e.g., 1-5 mM).[4]

-

Acquire a standard 1D proton NMR spectrum of the ligand-only sample for reference.

-

For the protein-ligand sample, acquire two spectra:

-

On-resonance spectrum: Selectively saturate a region of the spectrum where only protein resonances appear (e.g., -1.0 to 0.0 ppm).

-

Off-resonance spectrum: Irradiate a region of the spectrum where no protein or ligand signals are present (e.g., 30-40 ppm).

-

-

The STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.[14]

-

Signals that appear in the STD spectrum correspond to the protons of ICCB-19 that are in close proximity to the TRADD-N binding pocket. The relative intensities of the STD signals provide information about the binding epitope of the ligand.[15]

Conclusion and Future Directions

This compound represents a promising pharmacological tool for the targeted modulation of the TRADD-mediated signaling pathways. Its ability to concurrently inhibit apoptosis and induce autophagy makes it a compelling candidate for further investigation in a variety of disease contexts, including neurodegenerative disorders, inflammatory diseases, and certain cancers where the restoration of cellular homeostasis is a key therapeutic goal. The detailed methodologies provided in this guide are intended to facilitate further research into the multifaceted activities of this compound and to aid in the development of novel therapeutic strategies targeting the TRADD signaling node. Future studies should focus on optimizing the pharmacokinetic properties of ICCB-19 and evaluating its efficacy and safety in preclinical animal models of relevant human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 7. Functional roles in cell signaling of adaptor protein TRADD from a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. ch.promega.com [ch.promega.com]

- 10. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.abcam.com [docs.abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 14. ichorlifesciences.com [ichorlifesciences.com]

- 15. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ICCB-19 Hydrochloride and its Modulation of RIPK1 Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death decisions, playing a pivotal role in inflammation, apoptosis, and necroptosis. Its kinase activity is implicated in the pathogenesis of a range of inflammatory and neurodegenerative diseases, making it a prime target for therapeutic intervention. ICCB-19 hydrochloride is a small molecule that has been identified as an indirect inhibitor of RIPK1 kinase activity. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on RIPK1 signaling, and detailed experimental protocols for its characterization.

Core Mechanism of Action: An Indirect Approach to RIPK1 Inhibition

This compound does not directly bind to and inhibit RIPK1. Instead, it targets the TNF Receptor 1-Associated Death Domain (TRADD) protein, a crucial adaptor molecule in the Tumor Necrosis Factor (TNF) signaling pathway.[1][2][3] this compound binds to the N-terminal domain of TRADD (TRADD-N), thereby disrupting its interaction with both the C-terminal domain of TRADD (TRADD-C) and TNF Receptor-Associated Factor 2 (TRAF2).[1][2] This disruption has significant downstream consequences for RIPK1 activity.

By altering the composition of the TNF receptor signaling complex I, ICCB-19 modulates the ubiquitination of RIPK1.[4] Specifically, treatment with ICCB-19 has been shown to reduce the rapid activation of RIPK1 within complex I following TNF stimulation.[1] This modulation of RIPK1 ubiquitination is a key aspect of its indirect inhibitory effect on RIPK1 kinase-dependent signaling pathways, including RIPK1-dependent apoptosis (RDA).

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity.

| Parameter | Value | Assay/Method | Target | Source |

| IC50 | ~1 µM | Cell-based assay | Inhibition of Bortezomib-induced apoptosis and RIPK1-dependent apoptosis (RDA) | [1] |

| Kd | 2.17 µM | Surface Plasmon Resonance (SPR) | Binding to TRADD-N | [5] |

| Concentration for Autophagy Induction | 10 µM | Cell-based assay | Induction of autophagy and degradation of long-lived proteins | [1] |

Signaling Pathway Modulation

This compound intervenes at a critical juncture in the TNFα signaling pathway. The following diagram illustrates the canonical pathway and the point of action for ICCB-19.

Experimental Workflow for Characterization

The characterization of this compound as an indirect RIPK1 inhibitor involves a multi-step experimental workflow, as depicted in the following diagram.

Experimental Protocols

TRADD Binding Assays

a) Fluorescence-Based Thermal Shift Assay

This assay is used to confirm the direct binding of ICCB-19 to TRADD by measuring changes in the thermal denaturation temperature (Tm) of the protein upon ligand binding.[6]

-

Reagents: Purified GST-tagged TRADD protein, SYPRO Orange dye, this compound.

-

Procedure:

-

Prepare a reaction mixture containing purified GST-TRADD (e.g., 50 µM) and SYPRO Orange dye in a suitable buffer.

-

Add this compound to the reaction mixture at various concentrations (e.g., 250 µM).

-

Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence of SYPRO Orange.

-

The melting temperature (Tm) is determined by identifying the peak of the first derivative of the melting curve. A shift in Tm in the presence of ICCB-19 indicates binding.

-

b) Surface Plasmon Resonance (SPR)

SPR is employed to quantitatively measure the binding affinity (Kd) of ICCB-19 to the N-terminal domain of TRADD (TRADD-N).[6]

-

Reagents: Purified His- and Flag-tagged TRADD-N, CM5 sensor chip, this compound.

-

Procedure:

-

Immobilize purified TRADD-N onto a CM5 sensor chip.

-

Prepare a series of concentrations of this compound (e.g., ranging from 0.3125 to 10 µM) in a suitable running buffer.

-

Inject the different concentrations of ICCB-19 over the sensor chip surface and measure the change in the SPR signal (response units, RU).

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd).

-

c) Saturation Transfer Difference (STD) NMR

STD NMR is a powerful technique to confirm the direct interaction between a small molecule and a protein in solution.[6]

-

Reagents: Purified TRADD-N, this compound, deuterated buffer (e.g., PBS in D2O).

-

Procedure:

-

Prepare a sample containing TRADD-N (e.g., 13 µM) and ICCB-19 (e.g., 1 mM) in the deuterated buffer.

-

Acquire two NMR spectra: one with on-resonance irradiation of the protein signals (e.g., at -0.5 ppm) and one with off-resonance irradiation (e.g., at 37 ppm).

-

Subtract the on-resonance spectrum from the off-resonance spectrum.

-

The resulting difference spectrum will show signals only from the protons of the ligand that are in close contact with the protein, confirming binding.

-

Cellular Assays

a) Co-Immunoprecipitation (Co-IP) for TRADD-TRAF2 Interaction

This assay is used to demonstrate that ICCB-19 disrupts the interaction between TRADD and TRAF2 within the cellular context.

-

Reagents: Cell line expressing tagged versions of TRADD and TRAF2, this compound, appropriate antibodies for immunoprecipitation and western blotting.

-

Procedure:

-

Treat cells with or without this compound.

-

Lyse the cells in a non-denaturing lysis buffer.

-

Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-Flag for Flag-TRADD).

-

Use protein A/G beads to pull down the antibody-protein complex.

-

Wash the beads to remove non-specific binders.

-

Elute the proteins and analyze the eluate by western blotting using an antibody against the other protein (e.g., anti-HA for HA-TRAF2). A reduced signal for the co-immunoprecipitated protein in the ICCB-19 treated sample indicates disruption of the interaction.

-

b) RIPK1 Ubiquitination Assay

This assay assesses the effect of ICCB-19 on the ubiquitination status of RIPK1 following TNFα stimulation.

-

Reagents: Cell line (e.g., MEFs), TNFα, this compound, lysis buffer containing deubiquitinase inhibitors (e.g., NEM), anti-RIPK1 antibody, anti-ubiquitin antibody.

-

Procedure:

-

Pre-treat cells with this compound for a specified time.

-

Stimulate the cells with TNFα for a short duration (e.g., 5-15 minutes).

-

Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitate RIPK1 from the cell lysates.

-

Analyze the immunoprecipitated RIPK1 by western blotting using an anti-ubiquitin antibody to detect the extent of ubiquitination. A change in the ubiquitination pattern in the presence of ICCB-19 indicates modulation of the signaling complex.

-

c) Apoptosis and Necroptosis Assays

These assays are used to determine the functional consequence of ICCB-19 treatment on cell death pathways.

-

Reagents: Cell line sensitive to RIPK1-dependent apoptosis (e.g., FADD-deficient Jurkat cells), apoptosis-inducing agent (e.g., Bortezomib or TNFα/CHX), this compound, Annexin V-FITC, Propidium Iodide (PI).

-

Procedure:

-

Seed cells in a multi-well plate.

-

Pre-treat the cells with a range of concentrations of this compound.

-

Induce apoptosis or necroptosis using the appropriate stimulus.

-

Stain the cells with Annexin V-FITC and PI.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of live, apoptotic (Annexin V positive, PI negative), and necrotic/late apoptotic (Annexin V and PI positive) cells to determine the protective effect of ICCB-19.

-

Conclusion

This compound represents a valuable research tool for dissecting the intricate signaling pathways regulated by TRADD and RIPK1. Its unique mechanism of indirectly inhibiting RIPK1 kinase activity through the modulation of protein-protein interactions within the TNF receptor signaling complex offers a distinct approach compared to direct kinase inhibitors. The detailed experimental protocols and workflow provided in this guide will aid researchers in further characterizing the effects of ICCB-19 and in the development of novel therapeutics targeting TRADD- and RIPK1-mediated pathologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RIPK1 and TRADD Regulate TNF-Induced Signaling and Ripoptosome Formation [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Solution structure of N-TRADD and characterization of the interaction of N-TRADD and C-TRAF2, a key step in the TNFR1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anti-inflammatory Properties of ICCB-19 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ICCB-19 hydrochloride is a novel small molecule inhibitor of the TNF Receptor-Associated Death Domain (TRADD) protein. By binding to the N-terminal domain of TRADD, ICCB-19 disrupts its critical interactions with signaling adaptors such as TRAF2 and the C-terminal domain of TRADD itself. This targeted action leads to an indirect inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) activity, a key mediator of inflammatory signaling and cell death pathways. Functionally, ICCB-19 has demonstrated potent anti-inflammatory effects by reducing the expression of TNF-induced inflammatory genes and cytokines. Furthermore, it uniquely induces autophagy through the modulation of Beclin 1 ubiquitination, suggesting a dual role in both suppressing inflammation and promoting cellular homeostasis. This whitepaper provides a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of this compound as an anti-inflammatory agent.

Core Mechanism of Action: TRADD Inhibition

This compound's primary mechanism of action is the inhibition of TRADD, a critical adaptor protein in the Tumor Necrosis Factor (TNF) signaling pathway.[1] It specifically binds to the N-terminal domain of TRADD (TRADD-N), which prevents the association of TRADD-N with both the C-terminal domain of TRADD (TRADD-C) and TNF receptor-associated factor 2 (TRAF2).[1] This disruption has two major downstream consequences: the modulation of TNF-induced inflammatory signaling and the induction of autophagy.

Modulation of the TNF Signaling Pathway

Upon TNF-α binding to its receptor, TNFR1, TRADD is recruited and serves as a platform for the assembly of Complex I, which initiates pro-survival and pro-inflammatory signaling cascades, primarily through NF-κB activation. By binding to TRADD-N, ICCB-19 alters the composition and activity of this complex. Treatment with ICCB-19 has been shown to reduce the rapid, TNF-induced activation of RIPK1 within Complex I.[1] Interestingly, it also increases the recruitment of TRADD, HOIP (a component of the linear ubiquitin chain assembly complex), and the anti-inflammatory protein A20 to Complex I, while not affecting RIPK1 recruitment.[1] This suggests that ICCB-19 shifts the balance of Complex I signaling towards a more regulated, less inflammatory state.

Induction of Autophagy

A unique feature of ICCB-19 is its ability to induce autophagy, a cellular process for degrading and recycling damaged components, which can also play a role in resolving inflammation. ICCB-19 promotes the K63-linked ubiquitination of Beclin 1, a key protein in the initiation of autophagy.[1][2] This is mediated by the E3 ubiquitin ligases cIAP1 and cIAP2, and the adaptor protein TRAF2.[1][2] By disrupting the TRADD-TRAF2 interaction, ICCB-19 likely frees up TRAF2 and cIAPs to ubiquitinate Beclin 1, thereby activating the autophagic process. This induction of autophagy is independent of the mTOR pathway.[1]

Experimental Validation and Data

The anti-inflammatory and autophagy-inducing properties of this compound have been validated in both in vitro and in vivo models.

In Vitro Studies

| Assay | Cell Line | Treatment | Key Findings | Reference |

| Apoptosis Inhibition | Not specified | ICCB-19 HCl | IC50 of ~1 µM for inhibition of Bortezomib-induced and RIPK1-dependent apoptosis. | [1] |

| Autophagy Induction | Not specified | 10 µM ICCB-19 HCl | Increased levels of DsRed-FYVE dots and lipid kinase activity of VPS34. | [1] |

| RIPK1 Activation | Not specified | 10 µM ICCB-19 HCl | Reduced rapid activation of RIPK1 in Complex I induced by TNF. | [1] |

| Inflammatory Gene Expression | Cells stimulated with PAMPs | ICCB-19 HCl | Reduced expression of TNF-induced inflammatory genes NOS and COXII27, and inflammatory cytokines. | [1] |

In Vivo Studies

| Model | Treatment | Key Findings | Reference |

| Tradd-deficient (Tradd-/-) mice | ICCB-19 HCl | Reduced inflammatory responses. | [1] |

| Inflammatory and Tumor Models | ICCB-19 HCl | Demonstrated significant efficacy. | [2] |

Experimental Protocols

Cell Culture and Treatment

Mouse Embryonic Fibroblasts (MEFs) from Tradd-deficient mice can be reconstituted with Flag-tagged wild-type or mutant TRADD. Cells are cultured in standard media. For stimulation, cells can be treated with a combination of TNF and a second stimulus like the Smac mimetic 5z-7-oxozeaenol (B1664670) to induce apoptosis. This compound is typically dissolved in DMSO to create a stock solution and then diluted in culture media to the desired final concentration (e.g., 10 µM).

Immunoprecipitation and Immunoblotting

To study protein-protein interactions and post-translational modifications, immunoprecipitation followed by immunoblotting is a key technique. For example, to assess Beclin 1 ubiquitination, cells are lysed and incubated with an anti-Beclin 1 antibody coupled to beads. The immunoprecipitated proteins are then separated by SDS-PAGE and transferred to a membrane for immunoblotting with antibodies against ubiquitin, TRAF2, and cIAP1/2.

In Vivo Administration

For in vivo studies in mice, this compound can be prepared in a vehicle suitable for the route of administration (e.g., intraperitoneal injection). A common vehicle formulation consists of DMSO, PEG300, Tween-80, and saline. The concentration and dosing schedule would be determined based on the specific inflammatory model being used.

Conclusion and Future Directions

This compound represents a promising new class of anti-inflammatory agent that targets the central signaling adaptor TRADD. Its dual mechanism of inhibiting inflammatory signaling while promoting pro-survival autophagy makes it an attractive candidate for further development in a range of inflammatory and autoimmune diseases. Future research should focus on elucidating the full spectrum of its in vivo efficacy in various disease models, optimizing its pharmacokinetic and pharmacodynamic properties, and further detailing its impact on the complex interplay of cellular signaling pathways. The continued investigation of TRADD inhibitors like ICCB-19 holds significant potential for the development of novel therapeutics for inflammatory disorders.

References

Technical Guide: ICCB-19 Hydrochloride Binding Site on the TRADD Protein

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the interaction between the small molecule inhibitor ICCB-19 hydrochloride and the Tumor Necrosis Factor Receptor 1 (TNFR1)-Associated Death Domain (TRADD) protein. TRADD is a critical adaptor protein in cellular signaling pathways that regulate inflammation, cell survival, and apoptosis. ICCB-19 has been identified as a modulator of TRADD activity, representing a promising therapeutic strategy for diseases characterized by disrupted cellular homeostasis, such as proteinopathies. This guide details the specific binding site of ICCB-19 on TRADD, summarizes the quantitative binding data, outlines the experimental protocols used for its characterization, and visualizes the relevant biological and experimental workflows.

Introduction to TRADD and its Signaling Pathway

TRADD is a pivotal adaptor protein that is recruited to the cytoplasmic domain of TNFR1 upon stimulation by its ligand, tumor necrosis factor-alpha (TNFα).[1][2] Once bound, TRADD acts as a scaffold, assembling a multiprotein signaling complex (Complex I) at the plasma membrane. This complex includes key effector proteins such as TNF Receptor-Associated Factor 2 (TRAF2) and Receptor-Interacting Protein Kinase 1 (RIPK1).[2][3] The assembly of Complex I typically initiates signaling cascades that lead to the activation of the NF-κB and MAPK pathways, promoting cell survival and inflammation.[2][4]

Alternatively, under certain cellular conditions, TRADD can be involved in the formation of a secondary, cytosolic complex (Complex II) that includes Fas-Associated Death Domain (FADD) and Caspase-8, leading to the induction of apoptosis.[3][5] TRADD's function is dictated by its distinct domains: an N-terminal domain that contains a TRAF2-binding motif and a C-terminal Death Domain (DD) responsible for its interaction with TNFR1.[2][6] The interplay between these domains and their recruitment of downstream effectors positions TRADD as a crucial switch in determining cell fate.

This compound Binding Site and Mechanism of Action

This compound has been identified as a direct inhibitor of TRADD.[7] Experimental evidence demonstrates that ICCB-19 binds to a specific pocket located on the N-terminal domain of TRADD (TRADD-N).[8][9] This N-terminal region is crucial as it contains the binding site for TRAF2.[6]

The mechanism of action for ICCB-19 involves the disruption of key protein-protein interactions. By occupying the binding pocket on TRADD-N, ICCB-19 prevents the association of TRADD with TRAF2.[7][8] This intervention effectively blocks the downstream signaling that leads to NF-κB activation. Furthermore, this binding event also disrupts an intramolecular interaction between the N-terminal (TRADD-N) and C-terminal (TRADD-C) domains of TRADD itself.[8][9] This modulation is significant because it not only inhibits apoptosis but also promotes a cellular homeostatic process known as autophagy by affecting the ubiquitination of Beclin 1.[7][8]

Quantitative Data Summary

The interaction between ICCB-19 and TRADD has been quantified using several methods. The primary publicly available data are summarized below.

| Parameter | Value | Method | Target System | Reference |

| IC₅₀ | ~1 µM | Cell Viability Assay | Inhibition of Bortezomib-induced and RIPK1-dependent apoptosis. | [7] |

| Binding Kinetics | 0.3125 to 10 µM | Surface Plasmon Resonance (SPR) | Kinetic profile analysis of ICCB-19 binding to immobilized TRADD-N. | [10] |

Note: The specific equilibrium dissociation constant (Kd) from the SPR analysis is not publicly available in the reviewed literature.

Experimental Protocols

The characterization of the ICCB-19 binding site on TRADD utilized a combination of biophysical and biochemical techniques. The general methodologies for these key experiments are outlined below.

Workflow for Binding Site Identification

The overall workflow to confirm and characterize the binding of ICCB-19 to TRADD involved initial binding confirmation, localization to a specific domain, and kinetic analysis.

Fluorescence-Based Thermal Shift Assay (TSA)

This assay was used to confirm direct binding by measuring the change in thermal stability of the TRADD protein upon ligand binding.[9][10]

-

Protein Preparation: Recombinant GST-tagged full-length TRADD, TRADD-N, and TRADD-C domains were purified from an expression system (e.g., HEK293T cells).

-

Reaction Mixture: In a typical 20 µL reaction volume, purified protein (e.g., 50 µM) was mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

Compound Addition: this compound was added to the experimental samples (e.g., at 250 µM), while a vehicle control (e.g., DMSO) was added to the control samples.

-

Thermal Denaturation: The samples were subjected to a gradual temperature ramp (e.g., from 25°C to 95°C) in a real-time PCR instrument.

-

Data Acquisition: Fluorescence intensity was measured at each temperature increment.

-

Analysis: The protein melting temperature (Tm) is the point at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve (dF/dT). A significant positive shift in Tm in the presence of ICCB-19 indicates stabilizing binding.

Saturation-Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful technique to identify which parts of a small molecule are in close proximity to a protein, confirming binding and providing epitope mapping.[10][11]

-

Sample Preparation: Samples were prepared in a deuterated buffer (e.g., PBS in 10% D₂O) containing the TRADD-N protein (e.g., 13 µM) and ICCB-19 (e.g., 1 mM).

-

On-Resonance Irradiation: A selective radiofrequency pulse was used to saturate a region of the proton NMR spectrum where only protein signals appear (e.g., -0.5 ppm). This saturation transfers to protons on the bound ligand through spin diffusion.

-

Off-Resonance Irradiation: A control spectrum was acquired by irradiating a region far from any protein or ligand signals (e.g., 37 ppm).

-

Difference Spectrum: The on-resonance spectrum was subtracted from the off-resonance spectrum.

-

Analysis: Protons on the ICCB-19 molecule that are close to the protein surface in the bound state will appear as positive signals in the difference spectrum, confirming the interaction.

Surface Plasmon Resonance (SPR)

SPR (e.g., using a BIAcore instrument) was employed to measure the real-time binding kinetics (association and dissociation rates) between ICCB-19 and TRADD-N.[6][10]

-

Chip Preparation: The TRADD-N protein was immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Analyte Injection: A series of precise concentrations of ICCB-19 (e.g., ranging from 0.3125 to 10 µM) in a running buffer were injected and flowed over the chip surface.

-

Association Phase: The binding of ICCB-19 to the immobilized TRADD-N was measured in real-time as an increase in the response units (RU).

-

Dissociation Phase: After the injection, running buffer without ICCB-19 was flowed over the chip, and the dissociation of the complex was measured as a decrease in RU.

-

Data Analysis: The resulting sensorgrams (RU vs. time) were fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion and Future Directions

This compound is a validated inhibitor of the TRADD protein, exerting its effect by binding to a pocket on the N-terminal domain. This interaction disrupts the recruitment of TRAF2 and modulates TRADD's conformation, thereby inhibiting apoptosis and promoting autophagy. The binding has been confirmed and characterized through a suite of biophysical techniques, providing a solid foundation for its mechanism of action.

For future drug development efforts, obtaining a high-resolution co-crystal structure of the TRADD-N/ICCB-19 complex would be invaluable. Such a structure would precisely define the binding site, reveal the key amino acid interactions, and enable structure-based drug design to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Further investigation into the selectivity profile of ICCB-19 against other death domain-containing proteins would also be critical for advancing this class of inhibitors toward clinical applications.

References

- 1. The role of TRADD in death receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The function of TRADD in signaling via tumor necrosis factor receptor 1 and TRIF-dependent Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. TRADD-TRAF2 and TRADD-FADD interactions define two distinct TNF receptor 1 signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solution structure of N-TRADD and characterization of the interaction of N-TRADD and C-TRAF2, a key step in the TNFR1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. drughunter.com [drughunter.com]

discovery and development of ICCB-19 hydrochloride

An In-depth Technical Guide to the Discovery and Development of ICCB-19 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule inhibitor of the TNFRSF1A-associated via death domain (TRADD) protein. Its discovery represents a significant advancement in the pursuit of therapeutics that can simultaneously modulate apoptosis and autophagy, two fundamental cellular processes implicated in a wide array of human diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, with a focus on the experimental data and protocols that underpin its characterization.

Discovery of this compound

ICCB-19 was identified through a rigorous multiplex chemical screening of an extensive library of 170,000 compounds.[1] The primary objective of this screening campaign was to isolate molecules capable of both activating autophagy and inhibiting apoptosis, a dual-action profile with significant therapeutic potential.

The screening process was multi-tiered, designed to systematically narrow down the candidates based on specific cellular activities. The workflow for this screening is outlined below.

Experimental Workflow: Multiplex Chemical Screening

Caption: Multiplex screening workflow for the identification of ICCB-19.

This systematic approach led to the successful isolation of ICCB-19 as a lead compound that fulfilled the desired dual-activity profile.

Mechanism of Action

ICCB-19 exerts its biological effects through direct inhibition of TRADD, a critical adaptor protein in the tumor necrosis factor (TNF) signaling pathway. It specifically binds to the N-terminal domain of TRADD (TRADD-N), thereby disrupting its interaction with both the C-terminal domain of TRADD (TRADD-C) and TNF receptor-associated factor 2 (TRAF2).[2][3] This targeted disruption has profound downstream consequences on cellular fate.

Signaling Pathway of ICCB-19 Action

Caption: Mechanism of action of ICCB-19 on the TNF signaling pathway.

By inhibiting TRADD, ICCB-19 triggers two key cellular events:

-

Inhibition of Apoptosis: ICCB-19 is an indirect inhibitor of RIPK1 kinase activity and blocks RIPK1-dependent apoptosis (RDA).[2][3] It also prevents proteasomal stress-induced intrinsic apoptosis.[4]

-

Induction of Autophagy: The disruption of the TRADD-TRAF2 interaction by ICCB-19 leads to the release of TRAF2 and cIAP1/2.[4] This complex then mediates the K63-linked ubiquitination of Beclin 1, a critical step in the initiation of autophagy.[4] This process effectively induces the degradation of long-lived proteins.[2][3]

Quantitative Data

The inhibitory potency of ICCB-19 has been quantified in various cell-based assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported for ICCB-19.

| Assay Description | Cell Line | Inducing Agent | IC50 Value | Reference |

| Inhibition of Apoptosis | Jurkat | Bortezomib (Velcade) | ~1 µM | [2][3] |

| Inhibition of RIPK1-Dependent Apoptosis (RDA) | Mouse Embryonic Fibroblasts (MEFs) | mTNF and 5Z-7-Oxozeaenol | ~1 µM | [2][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the characterization of ICCB-19.

Cell Viability and Apoptosis Assays

-

Objective: To determine the protective effect of ICCB-19 against induced apoptosis.

-

Methodology:

-

Seed cells (e.g., Jurkat, MEFs) in 96-well plates.

-

Pre-treat cells with varying concentrations of this compound.

-

Induce apoptosis using a specific stimulus (e.g., 50 nM Bortezomib for Jurkat cells, or 1 ng/mL mTNF and 0.5 µM 5Z-7-Oxozeaenol for MEFs).[5]

-

Incubate for a defined period (e.g., 8-24 hours).

-

Measure cell viability using a commercial assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Calculate IC50 values by plotting cell viability against the logarithm of ICCB-19 concentration and fitting the data to a four-parameter logistic curve.

-

Autophagy Induction Assay

-

Objective: To quantify the induction of autophagy by ICCB-19.

-

Methodology:

-

Use a stable cell line expressing a fluorescently tagged autophagy marker, such as H4-GFP-LC3.

-

Treat cells with ICCB-19 (e.g., 10 µM) for 24 hours.[5]

-

Fix and permeabilize the cells.

-

Acquire images using high-content fluorescence microscopy.

-

Quantify the formation of GFP-LC3 puncta (dots) per cell. An increase in the number of these dots indicates the formation of autophagosomes and thus, the induction of autophagy. ICCB-19 treatment has been shown to increase the levels of DsRed-FYVE dots, which are indicative of Vps34 lipid kinase activity, a key step in autophagy initiation.[2]

-

In Vivo Studies

ICCB-19 has also been investigated in animal models. For instance, in a mouse model of osteoarthritis, intra-articular injection of ICCB-19 was shown to ameliorate cartilage degradation.[6]

-

Objective: To assess the therapeutic potential of ICCB-19 in a disease model.

-

Methodology (Osteoarthritis Model Example):

-

Induce osteoarthritis in mice through surgical destabilization of the medial meniscus.

-

Administer ICCB-19 via intra-articular injection at a specified dose and frequency.

-

After a defined treatment period, sacrifice the animals and harvest the knee joints.

-

Perform histological analysis (e.g., Safranin O and Fast Green staining) to assess cartilage integrity and proteoglycan loss.

-

Use immunohistochemistry to measure the expression of key inflammatory and catabolic markers (e.g., MMP13, ADAMTS5).

-

Conclusion and Future Directions

This compound is a promising pharmacological tool and a potential therapeutic lead compound. Its unique ability to inhibit TRADD, thereby blocking apoptosis while simultaneously promoting autophagy, offers a novel strategy for restoring cellular homeostasis in diseases characterized by its disruption. Further preclinical development, including pharmacokinetic and toxicology studies, will be essential to translate these compelling findings into clinical applications. The detailed experimental frameworks provided herein offer a foundation for researchers to further explore the therapeutic utility of targeting TRADD with molecules like ICCB-19.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of TRADD ameliorates chondrocyte necroptosis and osteoarthritis by blocking RIPK1-TAK1 pathway and restoring autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of ICCB-19 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICCB-19 hydrochloride is a small molecule inhibitor of the TNFRSF1A-associated via death domain (TRADD) protein. By binding to the N-terminal domain of TRADD, it disrupts critical protein-protein interactions, leading to the induction of autophagy and the inhibition of apoptosis. This dual activity makes this compound a compound of significant interest for therapeutic development in diseases characterized by disrupted cellular homeostasis. This guide provides a comprehensive overview of the available structural information, mechanism of action, and relevant experimental protocols for the study of this compound. While specific crystallographic and nuclear magnetic resonance (NMR) data for this compound are not publicly available, this document outlines the generalized methodologies for such structural elucidation.

Chemical and Physical Properties

A summary of the known chemical and physiological properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and experimental application.

| Property | Value |

| Molecular Formula | C₁₂H₂₂ClN₃OS |

| Molecular Weight | 291.84 g/mol |

| CAS Number | 1803605-68-6 |

| SMILES String | O=C(NC1CCCCCC1)CSC2=NCCN2.Cl |

| Primary Target | TRADD (TNFRSF1A associated via death domain) |

| Biological Activity | Induces autophagy, inhibits apoptosis |

| Mechanism of Action | Binds to the N-terminal domain of TRADD, disrupting its interaction with TRADD-C and TRAF2 |

| Reported IC₅₀ | ~1 µM for inhibition of Bortezomib-induced apoptosis and RIPK1-dependent apoptosis |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly targeting TRADD, a key adaptor protein in the tumor necrosis factor (TNF) signaling pathway. It binds to the N-terminal domain of TRADD (TRADD-N), which prevents the interaction between TRADD-N and the C-terminal domain (TRADD-C), as well as the association with TNF receptor-associated factor 2 (TRAF2). This disruption has two major downstream consequences:

-

Inhibition of Apoptosis: By interfering with the TRADD-TRAF2 interaction, this compound indirectly inhibits the kinase activity of RIPK1, a critical mediator of apoptosis.

-

Induction of Autophagy: The binding of this compound to TRADD promotes the K63-linked ubiquitination of Beclin-1, a key step in the initiation of autophagy. This process is mediated by the E3 ubiquitin ligases cIAP1 and cIAP2, along with TRAF2.

The signaling pathway modulated by this compound is depicted in the following diagram:

In Vivo Efficacy of ICCB-19 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICCB-19 hydrochloride is a small molecule inhibitor of the TNFR1-associated death domain protein (TRADD). By binding to the N-terminal domain of TRADD, ICCB-19 disrupts its interaction with TRAF2, leading to an indirect inhibition of RIPK1 kinase activity. This mechanism of action positions ICCB-19 as a potential therapeutic agent for conditions where inflammation and apoptosis are key pathological features. Preclinical in vivo studies have begun to elucidate the effects of ICCB-19 administration, particularly in models of inflammatory disease. This technical guide provides a comprehensive summary of the available in vivo data, detailed experimental protocols, and an illustrative representation of the underlying signaling pathway.

Quantitative In Vivo Data

An in vivo study utilizing a murine model of osteoarthritis (OA) induced by destabilization of the medial meniscus (DMM) has provided the most substantive quantitative data on the effects of this compound to date. The key findings from this study are summarized in the table below.

| Parameter | Experimental Group | Result | Method of Analysis |

| Cartilage Degeneration | DMM + Vehicle | Increased OARSI Score | Safranin O/Fast Green Staining, OARSI Scoring |

| DMM + ICCB-19 (1 mg/kg) | Significantly attenuated cartilage degeneration (Lower OARSI Score) | Safranin O/Fast Green Staining, OARSI Scoring | |

| Matrix Metalloproteinase 13 (MMP13) Expression | DMM + Vehicle | Increased positive staining in articular cartilage | Immunohistochemistry |

| DMM + ICCB-19 (1 mg/kg) | Significantly repressed the increase in MMP13 positive staining | Immunohistochemistry | |

| Phosphorylated RIPK3 (P-RIPK3) Expression | DMM + Vehicle | Increased positive staining in articular cartilage | Immunohistochemistry |

| DMM + ICCB-19 (1 mg/kg) | Significantly repressed the increase in P-RIPK3 positive staining | Immunohistochemistry | |

| Collagen Type II Alpha 1 Chain (COL2A1) Expression | DMM + Vehicle | Reduced positive staining in articular cartilage | Immunohistochemistry |

| DMM + ICCB-19 (1 mg/kg) | Significantly rescued the reduced COL2A1 positive staining | Immunohistochemistry | |

| Microtubule-associated protein 1A/1B-light chain 3 (LC3) Expression | DMM + Vehicle | Reduced positive staining in articular cartilage | Immunohistochemistry |

| DMM + ICCB-19 (1 mg/kg) | Significantly rescued the reduced LC3 positive staining | Immunohistochemistry |

Experimental Protocols

The following protocol details the methodology used in the in vivo evaluation of this compound in a murine model of osteoarthritis.

1. Animal Model:

-

Species: Mouse

-

Model: Surgical destabilization of the medial meniscus (DMM) to induce post-traumatic osteoarthritis in the knee joint.

2. Compound Preparation and Administration:

-

Compound: this compound

-

Vehicle: Saline

-

Dosage: 1 mg/kg

-

Route of Administration: Intra-articular injection into the affected knee joint.

-

Treatment Schedule: Injections were administered twice a week for a duration of 7 weeks, commencing one week post-DMM surgery.

3. Experimental Groups:

-

Sham Group: Mice underwent a sham surgery where the joint capsule was opened but the medial meniscotibial ligament was not transected.

-

DMM + Vehicle Group: Mice underwent DMM surgery and received intra-articular injections of the vehicle (saline).

-

DMM + ICCB-19 Group: Mice underwent DMM surgery and received intra-articular injections of this compound (1 mg/kg).

4. Endpoint Analysis (at 8 weeks post-surgery):

-

Histological Analysis:

-

Knee joints were harvested, fixed, decalcified, and embedded in paraffin.

-

Sections were stained with Safranin O and Fast Green to visualize cartilage proteoglycan content and morphology.

-

Cartilage degeneration was quantified using the Osteoarthritis Research Society International (OARSI) scoring system.

-

-

Immunohistochemistry:

-

Paraffin-embedded sections were stained for the following protein markers:

-

MMP13 (a key enzyme in cartilage degradation)

-

P-RIPK3 (a marker of necroptosis)

-

COL2A1 (a primary component of articular cartilage)

-

LC3 (a marker of autophagy)

-

-

The number of positively stained cells was quantified to assess protein expression levels.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by ICCB-19 and the experimental workflow for its in vivo evaluation.

Caption: Signaling pathway of this compound.

Caption: In vivo experimental workflow for ICCB-19.

Conclusion

The available in vivo data demonstrates that this compound effectively mitigates cartilage degeneration in a mouse model of osteoarthritis.[1] This protective effect is associated with the inhibition of inflammatory and catabolic markers, as well as the restoration of key cartilage matrix components and autophagic processes.[1] These findings, supported by a clear mechanism of action targeting the TRADD-mediated signaling pathway, underscore the therapeutic potential of ICCB-19 for inflammatory and degenerative diseases. Further in vivo studies, including pharmacokinetic and toxicology assessments, are warranted to advance the clinical development of this promising compound.

References

ICCB-19 Hydrochloride: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICCB-19 hydrochloride is a small molecule inhibitor of the TNF Receptor-Associated Death Domain (TRADD) protein, demonstrating significant potential in the field of neurodegenerative disease research. By binding to the N-terminal domain of TRADD (TRADD-N), ICCB-19 disrupts the interaction between TRADD and TRAF2, leading to the induction of autophagy. This mechanism is of particular interest for neurodegenerative disorders such as Alzheimer's and Parkinson's disease, which are characterized by the accumulation of misfolded protein aggregates. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound is a cell-permeable compound that functions as a direct inhibitor of TRADD. Its primary mechanism involves binding to a specific pocket on the N-terminal domain of TRADD.[1][2][3] This binding event sterically hinders the interaction between TRADD and TNF receptor-associated factor 2 (TRAF2), a crucial step in multiple signaling cascades.[2][4]

The disruption of the TRADD-TRAF2 complex by ICCB-19 has two major downstream consequences relevant to neurodegenerative disease research:

-

Induction of Autophagy: By preventing the TRADD-mediated inhibition of the E3 ubiquitin ligases cIAP1 and cIAP2, and the adaptor TRAF2, ICCB-19 promotes the K63-linked ubiquitination of Beclin 1.[2][4] This post-translational modification is a key signal for the initiation of autophagy, a cellular process responsible for the degradation of long-lived proteins and damaged organelles.[2][4] In the context of neurodegenerative diseases, enhanced autophagy can facilitate the clearance of toxic protein aggregates, such as amyloid-beta (Aβ) and hyperphosphorylated tau.

-

Inhibition of Apoptosis and Inflammation: ICCB-19 indirectly inhibits the kinase activity of RIPK1 and has been shown to inhibit both Bortezomib-induced and RIPK1-dependent apoptosis (RDA) with an IC50 of approximately 1 μM.[2][4] By modulating the TRADD signaling complex, ICCB-19 can also reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Assay | Reference |

| ICCB-19 | ||||

| IC50 (Apoptosis Inhibition) | ~1 µM | Not specified | Bortezomib-induced and RIPK1-dependent apoptosis (RDA) | [2][4] |

| Autophagy Induction | 10 µM | Not specified | Increased levels of DsRed-FYVE dots | [4] |

| VPS34 Lipid Kinase Activity | 10 µM | Not specified | Increased activity | [4] |

| Apt-1 (Apostatin-1) - A similar TRADD inhibitor | ||||

| Binding Affinity (K D) to TRADD-N | 2.17 µM | N/A | Not specified | Not specified |

Table 2: In Vivo Efficacy of TRADD Inhibitors in a Mouse Model of Tauopathy (mutant tau P301S)

| Compound | Dosage | Administration Route | Outcome | Reference |

| Apt-1 | Not specified | Not specified | Restored proteostasis and inhibited cell death | [1][2][3][5] |

Note: Specific quantitative in vivo data for this compound in neurodegenerative disease models is not yet publicly available. The data for Apt-1, a structurally and functionally similar TRADD inhibitor, is provided as a relevant indicator of potential efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for evaluating ICCB-19.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methods and may require optimization for specific experimental conditions.

TRADD-N Binding Assay (Fluorescence-based Thermal Shift Assay)

This assay quantifies the binding of ICCB-19 to the N-terminal domain of TRADD by measuring changes in the protein's thermal denaturation temperature (Tm).

-

Materials:

-

Purified recombinant TRADD-N protein

-

This compound

-

SYPRO Orange dye (or equivalent)

-

Real-time PCR instrument with a thermal ramping protocol

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

-

-

Procedure:

-

Prepare a master mix containing the assay buffer, SYPRO Orange dye (at a final concentration of 5X), and purified TRADD-N protein (e.g., 5 µM).

-

Dispense the master mix into the wells of a 96-well PCR plate.

-

Add this compound to the wells at various concentrations (e.g., a serial dilution from 100 µM to 0.1 µM). Include a DMSO vehicle control.

-

Seal the plate and centrifuge briefly to mix.

-

Place the plate in the real-time PCR instrument.

-

Run a thermal melt protocol, gradually increasing the temperature from 25°C to 95°C while continuously monitoring fluorescence.

-

Analyze the data to determine the melting temperature (Tm) for each concentration of ICCB-19. An increase in Tm indicates binding of the compound to the protein.

-

Autophagy Induction Assay (LC3 Puncta Formation)

This assay visualizes the induction of autophagy by monitoring the translocation of LC3 protein to autophagosomes.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) stably expressing GFP-LC3 or mCherry-GFP-LC3

-

This compound

-

Cell culture medium and supplements

-

Fluorescence microscope

-

Image analysis software

-

-

Procedure:

-

Seed the GFP-LC3 expressing cells onto glass-bottom dishes or multi-well plates suitable for imaging.

-

Allow cells to adhere and grow to a desired confluency (e.g., 50-70%).

-

Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a DMSO vehicle control and a positive control for autophagy induction (e.g., rapamycin).

-

Fix the cells with 4% paraformaldehyde.

-

Wash the cells with PBS.

-

Mount the coverslips or image the plate directly using a fluorescence microscope.

-

Capture images from multiple random fields for each condition.

-

Quantify the number of GFP-LC3 puncta per cell using image analysis software. An increase in the number of puncta indicates autophagy induction.

-

In Vitro Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Assay)

This assay measures the effect of ICCB-19 on the aggregation of Aβ peptides into amyloid fibrils.

-

Materials:

-

Synthetic Aβ42 peptide

-

Thioflavin T (ThT)

-

Assay buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4)

-

This compound

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a stock solution of Aβ42 by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in the assay buffer to a final concentration (e.g., 10 µM).

-

In a 96-well plate, combine the Aβ42 solution, ThT (final concentration, e.g., 10 µM), and various concentrations of this compound. Include a DMSO vehicle control.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals (e.g., every 15 minutes) for several hours or days.

-

Plot the fluorescence intensity over time to generate aggregation curves. A decrease in the fluorescence signal in the presence of ICCB-19 indicates inhibition of Aβ aggregation.

-

In Vivo Evaluation in a Mouse Model of Tauopathy (P301S Mutant Tau)

This protocol describes a general approach for evaluating the efficacy of ICCB-19 in a transgenic mouse model of tauopathy.

-

Animal Model:

-

Procedure:

-

Group age-matched PS19 mice and wild-type littermates into treatment and vehicle control groups.

-

Administer this compound or vehicle to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency. The treatment duration should be sufficient to observe pathological and behavioral changes (e.g., several weeks or months).

-

Perform behavioral tests to assess cognitive function (e.g., Morris water maze for spatial learning and memory) and motor function at baseline and at the end of the treatment period.

-

At the end of the study, euthanize the mice and collect brain tissue.

-

Perform immunohistochemical analysis on brain sections to quantify tau pathology (e.g., using antibodies against phosphorylated tau such as AT8).

-

Conduct biochemical analyses on brain homogenates to measure levels of soluble and insoluble tau, as well as markers of neuroinflammation (e.g., cytokine levels via ELISA or multiplex assay).

-

Conclusion

This compound represents a promising research tool for investigating the role of TRADD-mediated signaling and autophagy in neurodegenerative diseases. Its ability to induce the clearance of pathogenic protein aggregates and reduce neuroinflammation provides a strong rationale for its further evaluation in preclinical models of Alzheimer's disease, Parkinson's disease, and other related disorders. The experimental protocols and data presented in this guide offer a framework for researchers to explore the therapeutic potential of targeting the TRADD-autophagy axis in the pursuit of novel treatments for these devastating conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis [dash.harvard.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Mice expressing P301S mutant human tau have deficits in interval timing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microglial NF-κB drives tau spreading and toxicity in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P301S mutant human tau transgenic mice manifest early symptoms of human tauopathies with dementia and altered sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transgenic Tau Mouse Models - Neurology CRO - InnoSer [innoserlaboratories.com]

- 10. biocytogen.com [biocytogen.com]

- 11. P301S Mutant Human Tau Transgenic Mice Manifest Early Symptoms of Human Tauopathies with Dementia and Altered Sensorimotor Gating | PLOS One [journals.plos.org]

- 12. Frontiers | In vivo Bioluminescence Imaging Used to Monitor Disease Activity and Therapeutic Response in a Mouse Model of Tauopathy [frontiersin.org]

- 13. Transgenic mouse model of tauopathies with glial pathology and nervous system degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endogenous pathology in tauopathy mice progresses via brain networks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tau Pathology Spread in PS19 Tau Transgenic Mice Following Locus Coeruleus (LC) Injections of Synthetic Tau Fibrils is Determined by the LC’s Afferent and Efferent Connections - PMC [pmc.ncbi.nlm.nih.gov]

ICCB-19 Hydrochloride: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICCB-19 hydrochloride is an experimental small molecule inhibitor of the Tumor Necrosis Factor Receptor 1 (TNFR1)-associated death domain protein (TRADD). By targeting a critical adaptor protein in the TNF signaling pathway, ICCB-19 presents a unique mechanism of action with potential therapeutic applications in diseases characterized by excessive apoptosis and inflammation. This document provides a comprehensive overview of the preclinical data available on this compound, including its mechanism of action, key experimental findings, and relevant protocols to facilitate further research and development.

Mechanism of Action

This compound functions as a TRADD inhibitor by binding to its N-terminal domain (TRADD-N).[1] This interaction sterically hinders the association of TRADD-N with both the C-terminal domain of TRADD (TRADD-C) and TNF receptor-associated factor 2 (TRAF2).[1] The disruption of these protein-protein interactions has two significant downstream effects: the inhibition of apoptosis and the induction of autophagy.